Ethane-1,2-diol;nonanedioic acid
Description
Significance of Diols and Dicarboxylic Acids in Aliphatic Polyester (B1180765) Synthesis
Diols and dicarboxylic acids are fundamental monomers for producing aliphatic polyesters through polycondensation reactions. nih.govresearchgate.net These polyesters are characterized by ester linkages in their polymer backbone and are known for being crystalline and biodegradable, offering an alternative to polyesters derived from lactones. nih.govmdpi.com The synthesis process typically involves the reaction of a diol with a dicarboxylic acid at elevated temperatures, often under vacuum and in the presence of a catalyst, to facilitate the removal of water as a byproduct and drive the polymerization forward. nih.gov
The properties of the resulting polyester, such as crystallinity, melting point, and mechanical strength, can be tailored by carefully selecting the chain length and structure of both the diol and dicarboxylic acid monomers. researchgate.net For instance, natural long-chain dicarboxylic acids are of particular interest for designing functional and biodegradable polyesters. researchgate.net The synthesis of high molecular weight aliphatic polyesters can be challenging, often requiring specific catalysts and reaction conditions to avoid issues like cyclization or the use of toxic compounds. nih.govmdpi.com Researchers have explored various catalysts, including inorganic acids like sulfuric or phosphoric acid, as well as organometallic compounds such as titanium(IV) butoxide and tin(II) 2-ethylhexanoate (B8288628), to achieve high molecular weights and control polymer properties. nih.govnih.govresearchgate.net
Overview of Poly(Ethylene Azelate) within Sustainable Polymer Science
Poly(ethylene azelate) (PEAz) is the aliphatic polyester synthesized from the polycondensation of ethane-1,2-diol (also known as ethylene (B1197577) glycol) and nonanedioic acid (commonly known as azelaic acid). nih.govresearchgate.net This polymer is gaining significance in sustainable polymer science because both of its constituent monomers can be derived from biomass. researchgate.net Azelaic acid can be produced from oleic acid, while ethane-1,2-diol can be manufactured from sources like cellulose. researchgate.net This bio-based origin makes PEAz a more sustainable alternative to petroleum-derived plastics.
PEAz is a biodegradable polyester, and its degradation has been studied under various conditions. nih.govresearchgate.net It undergoes enzymatic degradation at a faster rate than poly-ɛ-caprolactone, another common biodegradable polyester. nih.gov The thermal and crystalline properties of PEAz have been extensively characterized.
Below is a data table summarizing some key thermal properties of Poly(Ethylene Azelate) (PEAz) as reported in scientific literature.
| Property | Value | Source |
| Equilibrium Melting Point (Tm°) | 62 °C | researchgate.netresearchgate.net |
| Heat of Fusion (ΔHm) of 100% Crystalline Polymer | 160 J/g | researchgate.net |
| Enthalpy of Melting of Pure Crystalline PEAz | 34.2 kJ/mol | researchgate.net |
This table presents data on the thermal characteristics of PEAz, which are crucial for determining its processing conditions and potential applications.
Research Trajectories and Academic Significance of Ethane-1,2-diol;Nonanedioic Acid Systems
The academic significance of the ethane-1,2-diol and nonanedioic acid system lies primarily in the properties and potential applications of its resulting polymer, PEAz. Research has focused on several key areas:
Synthesis and Characterization: Studies have detailed the synthesis of PEAz via two-step melt polycondensation using catalysts like titanium(IV) butoxide (Ti(OBu)4). nih.gov Characterization is typically performed using techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Wide-Angle X-ray Diffraction (WAXD). nih.gov
Crystallization Behavior: The crystallization kinetics of PEAz have been investigated under both isothermal and non-isothermal conditions. researchgate.netresearchgate.net Research has identified transitions between different crystallization regimes at specific temperatures, which provides insight into the polymer's microstructure development. researchgate.net
Comparative Studies: The properties of PEAz are often compared with homologous polyesters to understand structure-property relationships. For example, studies have compared PEAz with poly(butylene azelate) (PBAz) and poly(propylene azelate) (PPAz). researchgate.net These comparisons reveal differences in crystallization speed and degradation rates; for instance, PPAz exhibits much faster enzymatic hydrolysis than PEAz. researchgate.net
The table below provides a comparative look at the thermal properties of PEAz and its homologs.
| Polymer | Equilibrium Melting Point (Tm°) | Enthalpy of Melting (kJ/mol) |
| Poly(ethylene azelate) (PEAz) | 62.0 °C | 34.2 |
| Poly(propylene azelate) (PPAz) | 72.2 °C | 31.9 |
| Poly(butylene azelate) (PBAz) | 67.5 °C | 36.3 |
Source: researchgate.net. This data highlights how changing the diol component from ethane-1,2-diol to propane-1,3-diol or butane-1,4-diol affects the polymer's melting behavior.
Copolymerization: A significant research trajectory involves the creation of block copolymers to enhance material properties. For example, high molecular weight copolymers of poly(lactic acid)-b-poly(ethylene azelate) (PLA-b-PEAz) have been synthesized. rsc.org These blocky copolyesters exhibit increased flexibility and toughness compared to PLA alone, demonstrating the potential to tailor material performance for specific applications. rsc.org
Structure
3D Structure of Parent
Properties
CAS No. |
85895-64-3 |
|---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethane-1,2-diol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);3-4H,1-2H2 |
InChI Key |
HPXYFPBBKMWIFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)O |
Related CAS |
26760-99-6 |
Origin of Product |
United States |
Monomer Synthesis Methodologies and Precursor Derivation
Ethane-1,2-diol Production Pathways
Ethane-1,2-diol, commonly known as ethylene (B1197577) glycol, is a significant diol with various industrial applications. essentialchemicalindustry.org Its synthesis can be achieved through several pathways, including the Formose reaction and oxidative derivation from other diols. ajchem-a.comrsc.org
The Formose reaction, first discovered by Aleksandr Butlerov in 1861, provides a non-biological route to sugars and polyols from simple starting materials. ajchem-a.comajchem-a.com This reaction, based on the aldol (B89426) condensation mechanism, can be utilized for the synthesis of Ethane-1,2-diol in a methanolic medium. researchgate.netchemmethod.com
The Formose reaction is typically carried out in an alkaline medium and can be accelerated by a heterogeneous catalyst. ajchem-a.comchemmethod.com One such catalyst that has been investigated is Aerosil, a fumed silica (B1680970). ajchem-a.comresearchgate.net The use of Aerosil in a methanolic solvent has been shown to produce Ethane-1,2-diol. ajchem-a.comajchem-a.com Characterization of Aerosil using techniques like Fourier-transform infrared spectroscopy (FTIR), field emission scanning electron microscopy (FESEM), and energy dispersive X-ray spectroscopy (EDX) confirms its amorphous and non-crystalline structure with the presence of silicon and oxygen. ajchem-a.comresearchgate.net
In some studies, montmorillonite (B579905) has also been used as a catalyst. chemmethod.com When comparing the two, it was observed that while both can facilitate the reaction, the changes in product amounts at different pH levels are more pronounced with montmorillonite. chemmethod.com
Interestingly, at a pH of 7.6, Ethane-1,2-diol is a major product, with a concentration significantly higher than that of 2,3-dihydroxypropanal (B2687760) (glyceraldehyde). chemmethod.com As the pH increases in the presence of a fumed silica catalyst, the amount of Ethane-1,2-diol produced tends to decrease, while the formation of glyceraldehyde increases. chemmethod.comnih.gov
Table 1: Ethane-1,2-diol Formation via Formose Reaction
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Methanol | ajchem-a.comajchem-a.com |
| Catalyst | Aerosil (fumed silica) | ajchem-a.comajchem-a.com |
| pH | 10.6 | ajchem-a.comajchem-a.com |
| Temperature | 60°C | ajchem-a.comajchem-a.com |
| Max. Concentration | 0.5 mmol/dL (at 90 min) | ajchem-a.comresearchgate.net |
| Efficiency | Low | ajchem-a.comajchem-a.comresearchgate.netresearchgate.net |
The oxidative cleavage of vicinal diols (1,2-diols) is a fundamental organic transformation that results in the formation of carbonyl compounds. masterorganicchemistry.com This process involves the cleavage of the carbon-carbon bond of the diol. masterorganicchemistry.com While this method is typically used to produce aldehydes and ketones, the oxidation of Ethane-1,2-diol itself can lead to various products depending on the conditions. quora.com For instance, the aerial oxidation of Ethane-1,2-diol in the presence of copper metal and pyridine (B92270) can produce an oxoethanoate complex. rsc.org
More complex substituted diols can also serve as precursors. For example, the Ag(I)-catalyzed aerobic oxidative cleavage of various 1,2-diols has been demonstrated to be a widely applicable and highly selective method. researchgate.netresearchgate.net This reaction uses atmospheric oxygen as the sole oxidant, offering a greener alternative to traditional stoichiometric oxidants like H₅IO₆ or Pb(OAc)₄. researchgate.net The reaction proceeds under mild conditions and has been successfully applied to a range of substrates, including those with various functional groups. researchgate.net
A sustainable route to Ethane-1,2-diol involves the use of renewable resources like bio-ethanol. cetjournal.it Bio-ethanol can be converted to ethylene through dehydration. cetjournal.it This bio-ethylene can then be used in the established industrial process for ethylene glycol production, which involves the oxidation of ethylene to epoxyethane (ethylene oxide), followed by hydration. essentialchemicalindustry.org The use of diluted bio-ethanol solutions is being investigated as it could reduce the significant costs associated with ethanol (B145695) purification and anhydrification. cetjournal.it
Another sustainable pathway utilizes glycerol (B35011), a byproduct of the biodiesel industry. rsc.org Through a process of hydrogenolysis with heterogeneous catalysis, glycerol can be selectively converted to Ethane-1,2-diol. rsc.org
Formose Reaction for Ethane-1,2-diol Synthesis in Methanolic Media
Nonanedioic Acid (Azelaic Acid) Production Pathways
Nonanedioic acid, more commonly known as azelaic acid, is a naturally occurring saturated dicarboxylic acid. wikipedia.org It is found in grains like wheat, rye, and barley. wikipedia.org
The primary industrial method for producing azelaic acid is the ozonolysis of oleic acid. wikipedia.org This process involves reacting oleic acid with ozone, which cleaves the double bond in the oleic acid molecule to form azelaic acid and nonanoic acid as a byproduct. wikipedia.org This method is utilized by several oleochemical companies. nih.gov The process can be carried out in a static mixing reactor with a non-nucleophilic solvent, followed by oxidation of the resulting ozonide. google.com
Other production methods include the oxidation of unsaturated fatty acids using oxidants like potassium permanganate, nitric acid, or hydrogen peroxide. google.com Azelaic acid can also be produced through the hydrolysis of castor oil to yield ricinoleic acid, which is then oxidized. lookchem.com
Biotechnological routes are also being explored. One such method involves the whole-cell biotransformation of nonanoic acid by engineered Escherichia coli expressing an alkane hydroxylating system. nih.gov Another enzymatic pathway converts 9-hydroxynonanoic acid, derived from oleic acid, into azelaic acid using recombinant Corynebacterium glutamicum. mdpi.com
Table 2: Production Methods of Nonanedioic Acid
| Method | Precursor | Key Reagents/Process | Reference |
|---|---|---|---|
| Ozonolysis | Oleic Acid | Ozone | wikipedia.org |
| Oxidation | Ricinoleic Acid | Potassium Permanganate (KMnO₄) | lookchem.com |
| Biotransformation | Nonanoic Acid | Engineered E. coli | nih.gov |
| Enzymatic Conversion | 9-Hydroxynonanoic Acid | Recombinant C. glutamicum | mdpi.com |
Oxidative Cleavage of Unsaturated Fatty Acids (e.g., Oleic Acid)
A primary industrial method for producing nonanedioic acid is through the oxidative cleavage of the double bond in oleic acid. eurochemengineering.com This process breaks the C9 unsaturated fatty acid into two smaller molecules: the nine-carbon dicarboxylic acid, nonanedioic acid, and the nine-carbon monocarboxylic acid, pelargonic acid. eurochemengineering.com Ozonolysis is a common technique for this transformation. google.com
Hydrogen peroxide (H₂O₂) serves as a greener oxidant in the cleavage of oleic acid. nih.gov The reaction mechanism involves the formation of intermediate species that facilitate the breaking of the carbon-carbon double bond. In the presence of a suitable catalyst, hydrogen peroxide can effectively oxidize oleic acid to yield nonanedioic acid. rsc.org The stoichiometry of this oxidative cleavage requires four molar equivalents of hydrogen peroxide to produce one molar equivalent of azelaic acid from oleic acid. mdpi.com The process can be conceptualized as a two-step reaction. The initial step involves the hydroxylation of the double bond to form a vicinal diol. eurochemengineering.com This is followed by the oxidative cleavage of the diol to produce the final carboxylic acid products. eurochemengineering.com The reaction can be influenced by factors such as the ratio of hydrogen peroxide to oleic acid, with higher ratios generally leading to increased conversion and yield. matec-conferences.org
The thermal oxidation of oleic acid is understood to proceed through a free radical mechanism, involving initiation, propagation, and termination steps. nih.gov High temperatures can initiate the formation of peroxyl radicals, which then form peroxides. nih.gov These unstable peroxides can subsequently break down to form alkoxy radicals, leading to the final oxidized products. nih.gov
Tungsten-based catalysts, particularly tungstic acid (H₂WO₄), are frequently employed in the oxidative cleavage of oleic acid due to their high activity and relatively low cost and toxicity. rsc.org When tungstic acid reacts with hydrogen peroxide, it forms peroxo-tungsten complexes in situ, which are the active catalytic species. rsc.orgmdpi.com These complexes facilitate the oxidation process. The reaction is typically carried out in a two-step process where oleic acid is first reacted with hydrogen peroxide in the presence of tungstic acid to form an α,β-diol. mdpi.com This intermediate is then subjected to oxidative cleavage using molecular oxygen under pressure, with a catalyst formed in situ from the remaining tungsten catalyst and cobalt acetate. eurochemengineering.commdpi.com
The efficiency of the catalytic system can be influenced by the catalyst support and the presence of phase transfer catalysts. For instance, tungstic oxide supported on silica has been shown to be an effective catalyst for cleavage with hydrogen peroxide. nih.gov Other catalytic systems that have been explored include those based on copper, molybdenum, and ruthenium. nih.govnih.gov Research has also investigated the use of heterogeneous catalysts, such as tungsten oxide nanoparticles, to improve catalyst recovery and reuse. acs.org
| Catalyst System | Key Features | Reported Oleic Acid Conversion | Reported Azelaic Acid Selectivity/Yield | Reference |
|---|---|---|---|---|
| Tungstic Acid (H₂WO₄) with H₂O₂ | Forms active peroxo-tungsten complexes in situ. | >99% | 45% selectivity | rsc.org |
| Tungstic Acid and Cobalt Acetate with O₂ | Two-step process involving diol formation and subsequent cleavage. | Satisfactory yields and selectivities reported. | Not specified | eurochemengineering.com |
| Commercial Tungsten Oxide (WO₃) | Heterogeneous catalyst. | ~90% | Low yields (<20%) | acs.org |
| Alumina Supported Metal Catalysts | Higher catalyst loading and H₂O₂ ratio can improve yield. | Increases with H₂O₂ ratio | Increases with H₂O₂ ratio | matec-conferences.org |
Multi-step Enzymatic Synthesis from Renewable Fatty Acids
An alternative and more sustainable approach to producing nonanedioic acid involves enzymatic synthesis, which utilizes microorganisms or isolated enzymes as biocatalysts. wur.nlacs.org This method often starts with renewable fatty acids and proceeds through a series of biocatalytic reactions. mdpi.com
Whole-cell biocatalysis is a promising strategy for the production of nonanedioic acid. mdpi.comacs.org This approach uses genetically engineered microorganisms to convert a precursor molecule into the desired product. For example, a recombinant strain of Corynebacterium glutamicum has been developed to produce 1,9-nonanedioic acid from 9-hydroxynonanoic acid, which can be derived from oleic acid. mdpi.comlu.senih.gov Similarly, engineered Escherichia coli has been used for the whole-cell biotransformation of nonanoic acid to nonanedioic acid. nih.gov
The process often involves multiple enzymatic steps. In one pathway, oleic acid is first converted to 9-hydroxynonanoic acid by a cascade of enzymes, including a fatty acid double bond hydratase, a secondary alcohol dehydrogenase, and a Baeyer–Villiger monooxygenase. mdpi.com The resulting 9-hydroxynonanoic acid is then oxidized to 1,9-nonanedioic acid by alcohol and aldehyde dehydrogenases. mdpi.com Another approach involves the direct biotransformation of nonanoic acid, a byproduct of oleic acid ozonolysis, to azelaic acid using whole cells of Candida tropicalis. acs.orgacs.org
The selection of a suitable biocatalyst is crucial for the efficient production of nonanedioic acid. The chosen microorganism should be robust and tolerant to the potential toxicity of the substrate and product. mdpi.com For instance, Corynebacterium glutamicum was selected over E. coli in one study due to its higher tolerance to azelaic acid. mdpi.com The genetic modification of these microorganisms to express specific enzymes, such as the alcohol/aldehyde dehydrogenases (ChnDE) from Acinetobacter sp., is a key strategy to create an effective biocatalyst. mdpi.comlu.senih.gov
Process optimization is essential to maximize the yield and productivity of the biotransformation. mdpi.com This includes optimizing reaction conditions such as pH, temperature, and substrate concentration. researchgate.net For example, in the whole-cell biotransformation of 9-hydroxynonanoic acid using recombinant C. glutamicum, a concentration of 16 mM nonanedioic acid was produced from 20 mM of the precursor within 8 hours. mdpi.comlu.senih.govresearchgate.net Fed-batch biotransformation strategies, involving the continuous feeding of the substrate, have been shown to significantly increase the final product concentration, with one study reporting the production of 30.1 g/L of azelaic acid from nonanoic acid with a 90% molar yield. acs.orgacs.org
| Biocatalyst | Precursor | Product Concentration | Reaction Time | Molar Yield | Reference |
|---|---|---|---|---|---|
| Recombinant Corynebacterium glutamicum | 9-Hydroxynonanoic Acid (20 mM) | 16 mM | 8 hours | 80% | mdpi.comlu.senih.govresearchgate.net |
| Candida tropicalis ATCC20962 (Fed-batch) | Nonanoic Acid | 30.1 g/L | Not specified | 90% | acs.orgacs.org |
| Engineered Escherichia coli MRE strain | Nonanoic Acid | 12.8-fold increase over wild-type | Not specified | Not specified | nih.gov |
Polymerization Chemistry and Mechanisms of Poly Ethylene Azelate
Polyesterification of Ethane-1,2-diol and Nonanedioic Acid
The primary method for synthesizing poly(ethylene azelate) is through the direct polyesterification of ethane-1,2-diol (also known as ethylene (B1197577) glycol) and nonanedioic acid (azelaic acid). This reaction involves the formation of ester linkages between the hydroxyl groups of the diol and the carboxyl groups of the dicarboxylic acid, with the elimination of water.
Melt Polycondensation Techniques for Poly(Ethylene Azelate)
Melt polycondensation is a widely employed technique for the synthesis of PEAz. nih.gov This solvent-free method involves heating the monomers, ethane-1,2-diol and nonanedioic acid, above their melting points in the presence of a catalyst. The reaction is typically carried out in two stages. The first stage is an esterification step conducted at a high temperature, often around 190°C, to form low molecular weight oligomers. nih.govresearchgate.net The second stage, the polycondensation step, is performed at an even higher temperature and under vacuum to facilitate the removal of water and drive the equilibrium towards the formation of a high molecular weight polymer. nih.gov
To prevent issues related to the volatility of monomers like ethylene glycol at high polymerization temperatures, an excess of the diol is often used to compensate for any loss. nih.gov The reaction temperature is a critical parameter and is generally kept above the melting points of the dicarboxylic acids but below temperatures that could cause thermal degradation of the resulting polyester (B1180765). nih.gov For instance, some polyesterification reactions are conducted at temperatures up to 240°C under vacuum. nih.gov
Catalytic Systems and Their Influence on Polymerization Kinetics and Product Architecture
Titanium alkoxides, such as titanium tetrabutoxide (Ti(OBu)4), are effective and commonly used catalysts for the synthesis of poly(ethylene azelate) via melt polycondensation. nih.govresearchgate.net These catalysts have demonstrated high activity in polyesterification reactions. uva.nl For the synthesis of PEAz, Ti(OBu)4 has been used in a two-step melt polycondensation process at 190°C. nih.govresearchgate.net
However, the performance of titanium-based catalysts can be significantly affected by the presence of water. They are prone to hydrolytic degradation, which can lead to deactivation and the formation of titanium-oxo-clusters. uva.nl To maintain high catalytic activity, it is often necessary to minimize water concentration, for example, through azeotropic removal. uva.nl Despite this sensitivity to water, titanium alkoxides remain a popular choice due to their high efficiency in promoting polyesterification. nih.govuva.nl In some polyester synthesis, titanium catalysts can lead to a yellow tint in the final polymer. google.com
Table 1: Comparison of Catalysts in Polyesterification Reactions
| Catalyst | Monomers | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Titanium tetrabutoxide (Ti(OBu)4) | Dimethylsebacate, Ethane-1,2-diol | Bulk polycondensation | Yielded OH-terminated linear chains with significant diethylene glycol units and some cyclic byproducts. | researchgate.net |
| Tin(II) 2-ethylhexanoate (B8288628) (SnOct2) | Dimethylsebacate, Ethane-1,2-diol | Bulk polycondensation | Produced cyclic oligoesters as byproducts. | researchgate.net |
| Bismuth(III) n-hexanoate (BiHex3) | Dimethylsebacate, Ethane-1,2-diol | Bulk polycondensation | Yielded clean telechelic polyesters with two ethylene glycol end groups. | researchgate.net |
| p-Toluene sulfonic acid | Sebacic acid, Ethane-1,2-diol | Toluene (boiling) | Resulted in low yields of low oligomers, some containing diethylene glycol units. | researchgate.net |
Tin(II) salts and alkoxides, such as tin(II) 2-ethylhexanoate (SnOct2), are another class of catalysts used in polyester synthesis. researchgate.net In the polycondensation of dimethylsebacate with an excess of 1,2-ethane diol, SnOct2 was found to lead to the formation of cyclic oligoesters as byproducts. researchgate.net While effective in promoting polymerization, the tendency to form cyclic compounds can affect the architecture of the final polymer, potentially limiting the formation of linear high molecular weight chains. Tin-based catalysts are generally considered superior to titanium-based ones under neat polycondensation conditions where water concentration is high. uva.nl
Bismuth carboxylates, for instance, Bismuth(III) n-hexanoate (BiHex3), have emerged as non-toxic and effective catalysts for polyester synthesis. researchgate.net In the polycondensation of dimethylsebacate and 1,2-ethane diol, BiHex3 was uniquely able to produce clean telechelic polyesters, which are polymers with functional end-groups. researchgate.net Specifically, it yielded polyesters with two ethylene glycol end-groups, without the formation of significant byproducts like cyclic oligomers or ether units that were observed with tin and titanium catalysts, respectively. researchgate.net Bismuth catalysts are also known for their hydrolytic stability, which can be an advantage in polyesterification reactions where water is a byproduct. shepchem.com
Acid catalysts, such as p-toluene sulfonic acid, can also be used for the polycondensation of diols and dicarboxylic acids. researchgate.net However, their effectiveness can be limited. For example, the acid-catalyzed polycondensation of ethylene glycol with sebacic acid resulted in low yields of low molecular weight oligomers. researchgate.net A portion of these oligomers also contained diethylene glycol units, indicating side reactions. researchgate.net Performing the reaction in bulk rather than in solution can help to reduce cyclization, which is often favored by acid catalysis in dilute conditions. nih.gov Inorganic acids like H3PO4/H2SO4 have also been investigated as catalysts for polyesterification in bulk, with the reaction temperature being a critical parameter to manage monomer volatility and prevent thermal degradation. nih.gov
Reaction Parameters and Their Impact on Polymer Formation
In the chemical synthesis of polyesters like poly(ethylene azelate), several reaction parameters are critical in determining the molecular weight, structure, and properties of the final polymer. These parameters include temperature, reaction time, and the molar ratio of the monomers.
Temperature: The reaction temperature is a crucial factor influencing the rate of polymerization. For instance, the synthesis of polyglycerol azelate polyesters can be carried out at temperatures ranging from approximately 130°C to 220°C in an electric oven. google.com In a two-step melt polycondensation method for preparing polymers using a titanium(IV) butoxide catalyst, a temperature of 190°C has been utilized. researchgate.net Similarly, the synthesis of glycerol-diacid oligoesters, including polyglycerol azelate, has been performed at 150°C. nih.gov It is important to note that excessively high temperatures can lead to undesirable side reactions, such as degradation or discoloration of the polymer.
Time: The duration of the polymerization reaction directly affects the extent of monomer conversion and the molecular weight of the resulting polymer. For example, the synthesis of glycerol-diacid oligoesters has been conducted over a period of 22 hours. nih.gov The optimization of reaction time is essential to achieve the desired polymer characteristics without unnecessary energy consumption.
Molar Ratio: The stoichiometry of the diol and diacid monomers is a key determinant of the polymer's molecular weight. Typically, equimolar amounts of the diol and diacid are used to achieve high molecular weight polymers. google.com An excess of one monomer can lead to the formation of lower molecular weight polymers with specific end-groups. For instance, in the synthesis of polyglycerol-azelaic acid polyester, equimolar amounts of glycerol (B35011) (or its oligomers) and azelaic acid are often used, though a slight excess of the glycerol component (5-10%) may be introduced. google.com
| Parameter | Typical Range/Value | Impact on Polymer Formation |
| Temperature | 130°C - 220°C google.com | Affects reaction rate and potential for side reactions. |
| Time | 22 hours (example) nih.gov | Influences monomer conversion and molecular weight. |
| Molar Ratio | Equimolar or slight excess of diol google.com | Determines molecular weight and end-group functionality. |
Enzymatic Polymerization Routes for Poly(Ethylene Azelate)
Enzymatic polymerization has emerged as a green and sustainable alternative to conventional chemical methods for polyester synthesis. nih.govresearchgate.net This approach utilizes enzymes, most notably lipases, as catalysts, offering high selectivity and milder reaction conditions. nih.govnih.gov
Candida antarctica lipase (B570770) B (CALB) is a highly efficient and widely used enzyme for polyester synthesis due to its high catalytic activity and stability. rsc.orgnih.gov The mechanism of lipase-catalyzed polyesterification involves a two-step process. First, the enzyme's active site (specifically the serine hydroxyl group) attacks the carbonyl carbon of the diacid or its ester, forming an acyl-enzyme intermediate. Subsequently, the hydroxyl group of the diol attacks the acyl-enzyme intermediate, leading to the formation of an ester bond and the release of the enzyme for the next catalytic cycle. This process is repeated to build the polyester chain. nih.govjst.go.jp Lipases like CALB can catalyze both polycondensation reactions and ring-opening polymerizations. jst.go.jprsc.org
To maximize the efficiency of enzymatic polymerization, several reaction conditions must be optimized.
Enzyme Amount: The concentration of the lipase directly influences the rate of polymerization. In a study on the polycondensation of azelaic acid and glycerol, 30% of immobilized CALB per gram of monomer was used. nih.gov
Solvent: While some enzymatic polymerizations can be conducted in solvent-less systems, the choice of solvent can significantly impact enzyme activity and substrate solubility. nih.govnih.gov For instance, the synthesis of glycerol-diacid oligoesters has been performed in organic solvents like DMSO/DMF or toluene. nih.gov
Temperature: Enzyme activity is highly dependent on temperature. There is an optimal temperature at which the enzyme exhibits maximum activity. For the enzymatic polycondensation of glycerol and azelaic acid catalyzed by CALB, a temperature of 70°C was employed. nih.gov In another example involving the enzymatic ring-opening polymerization of L-lactide, the highest activity for Candida rugosa lipase was observed at 90°C. mdpi.com
| Parameter | Optimized Condition | Rationale |
| Enzyme | Candida antarctica Lipase B (CALB) rsc.orgnih.gov | High catalytic activity and stability. |
| Enzyme Amount | 30% (w/w of monomer) nih.gov | To achieve a sufficient reaction rate. |
| Solvent | Solvent-less or organic solvents (e.g., DMSO/DMF, Toluene) nih.govnih.gov | To enhance substrate solubility and enzyme performance. |
| Temperature | 70°C - 90°C nih.govmdpi.com | To maximize enzyme activity without causing denaturation. |
Copolymerization Strategies Incorporating Ethane-1,2-diol and Nonanedioic Acid Moieties
Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating ethane-1,2-diol and nonanedioic acid moieties into other polymer chains, it is possible to create new materials with a wide range of physical, chemical, and biological properties.
Synthesis and Architecture of Block Copolymers (e.g., PLA/Poly(Ethylene Azelate))
Block copolymers consist of two or more different polymer chains linked together. The synthesis of block copolymers like poly(lactic acid)-block-poly(ethylene azelate) (PLA/PEAz) can be achieved through various methods, including ring-opening polymerization. researchgate.net For example, PLA can be synthesized first, and then used as a macroinitiator for the ring-opening polymerization of a cyclic ester, or vice versa. dergipark.org.trresearchgate.net The architecture of these copolymers, which can be diblock, triblock, or multiblock, significantly influences their self-assembly behavior and resulting properties. rsc.org The incorporation of flexible PEAz segments into the more rigid PLA matrix can improve properties such as flexibility and impact strength. researchgate.net
Terpolymer Systems with Azelaic Acid, Glycerol, and Other Diols/Diacids
Terpolymers are polymers consisting of three different monomer units. The synthesis of terpolymers containing azelaic acid, glycerol, and other diols or diacids allows for fine-tuning of the final polymer's properties. nih.gov For instance, by varying the type and ratio of the co-monomers, it is possible to control characteristics such as melting point, crystallinity, and biodegradability. The inclusion of a tri-functional monomer like glycerol can lead to the formation of branched or hyperbranched architectures. nih.gov Research has shown that terpolymers containing azelaic acid, glycerol, and another diol or diacid can exhibit higher molecular weights compared to the corresponding homopolyesters. nih.gov
Influence of Comonomer Composition on Resulting Polymeric Structures
The incorporation of a third comonomer into the polymerization of ethane-1,2-diol (ethylene glycol) and nonanedioic acid (azelaic acid) to form poly(ethylene azelate) (PEAz) significantly modifies the resulting polymeric structure and, consequently, its properties. The type and concentration of the comonomer are critical factors that influence characteristics such as molecular weight, crystallinity, thermal properties, and mechanical behavior. nih.gov
Generally, in copolyesterification, the introduction of a comonomer disrupts the regularity of the polymer chain. This disruption typically leads to a reduction in crystallinity and melting temperature (T_m). nih.gov For instance, when a rigid comonomer like 2,5-furandicarboxylic acid is incorporated into a similar polyester, poly(isosorbide-azelate), the resulting copolyesters are entirely amorphous. researchgate.net Similarly, copolymerizing ethylene glycol and adipic acid with styrene (B11656) glycol introduces phenyl side chains, which increase steric hindrance and decrease the crystallinity of the resulting polyester. wikipedia.org
The effect of comonomer concentration is also pronounced. An increase in the initial comonomer concentration often leads to a decrease in the molecular weight and melting temperature of the resulting copolymer. nih.gov However, the catalytic activity might increase with higher comonomer concentration, a phenomenon known as the "comonomer effect". nih.gov The specific impact also depends on the nature of the comonomer. For example, in ethylene/α-olefin copolymerization, using a bulkier comonomer like 1-octene (B94956) compared to 1-hexene (B165129) can result in a lower molecular weight due to increased steric hindrance at the catalyst's active site. nih.gov
In the context of PEAz, introducing a second diol or dicarboxylic acid would create a random copolyester. For example, copolymerization with a shorter-chain diacid like succinic acid could alter the thermal stability and flexibility of the polymer. researchgate.net Conversely, incorporating a longer-chain diol could enhance flexibility. The properties of copolyesters can be tailored for specific applications by carefully selecting the comonomer and its feed ratio. nih.govgoogle.com
The table below summarizes the general effects of comonomer incorporation on polyester properties, which are applicable to a comonomer-modified poly(ethylene azelate) system.
Table 1: General Influence of Comonomer Composition on Polyester Properties
| Property | Influence of Comonomer Incorporation | Rationale |
|---|---|---|
| Crystallinity | Decreases | Disruption of chain regularity and packing efficiency. nih.govwikipedia.org |
| Melting Temperature (T_m) | Decreases | Follows from the reduction in crystallinity, as described by Flory's theory. nih.gov |
| Molecular Weight (M_w) | Generally Decreases | Can be affected by comonomer reactivity, steric hindrance, and changes in polymerization kinetics. nih.govresearchgate.net |
| Glass Transition Temperature (T_g) | Can Increase or Decrease | Depends on the comonomer's structure; rigid comonomers tend to increase T_g, while flexible ones may decrease it. researchgate.net |
| Mechanical Properties | Variable | Tensile strength may decrease with reduced crystallinity, but elongation at break might increase. researchgate.net |
Polymerization Kinetics and Mechanistic Studies of Step-Growth Processes
The synthesis of poly(ethylene azelate) from ethane-1,2-diol and nonanedioic acid is a classic example of step-growth polymerization, specifically a polycondensation reaction. wikipedia.org The process involves the stepwise reaction between the functional groups of the monomers, leading to the formation of dimers, trimers, oligomers, and ultimately, a high molecular weight polymer, with the concurrent elimination of a small molecule, in this case, water. wikipedia.orgyoutube.com Achieving a high degree of polymerization requires a very high extent of reaction. wikipedia.org
Kinetic Modeling of Condensation Polymerization
The kinetics of polyesterification can be modeled based on the reaction mechanism. The process can be either self-catalyzed by the carboxylic acid monomer or catalyzed by an external acid or metal-based catalyst. wikipedia.orgyoutube.com
The rate equation can be expressed as: -d[COOH]/dt = k [COOH]^2 [OH]
Where:
-d[COOH]/dt is the rate of disappearance of carboxylic acid groups.
k is the rate constant.
[COOH] is the concentration of carboxylic acid functional groups.
[OH] is the concentration of hydroxyl functional groups.
For systems with an initial stoichiometric balance of functional groups ([COOH]_0 = [OH]_0 = C_0), the equation simplifies, and integration shows that the degree of polymerization increases with the square of the reaction time. libretexts.org
The rate equation is: -d[COOH]/dt = k' [COOH] [OH]
Where k' is the new rate constant that includes the concentration of the external catalyst. In this case, the degree of polymerization increases linearly with time. libretexts.orgscribd.com The removal of the water byproduct is crucial to drive the reaction toward completion and achieve high molecular weights. cozum.info.tr
Investigation of Elementary Reaction Steps and Intermediates in Polyester Formation
The formation of poly(ethylene azelate) proceeds through a series of elementary esterification steps. The generally accepted mechanism for acid-catalyzed esterification involves the following key steps: wikipedia.orglibretexts.org
Protonation of the Carbonyl Oxygen: The carboxylic acid group of nonanedioic acid is protonated by a catalyst (either another acid molecule or an external catalyst). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The hydroxyl group of ethane-1,2-diol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated, regenerating the catalyst and forming the ester linkage.
This process initially forms mono-esters, which then react further to form dimers, trimers, and longer oligomeric chains in a stepwise fashion. At any point during the polymerization, the reaction mixture contains a distribution of different-sized oligomers, and any two molecules can react with each other as long as they have the appropriate functional end-groups. cozum.info.tr
Mechanistic Insights into Catalyst Performance and Byproduct Formation
The choice of catalyst is critical in polyesterification as it influences the reaction rate, the properties of the final polymer, and the formation of byproducts. mdpi.com
Catalyst Performance: For the synthesis of poly(ethylene azelate), metal-based catalysts such as titanium(IV) butoxide (Ti(OBu)₄) have been effectively used. nih.govresearchgate.net Organometallic compounds of titanium, tin, and antimony are common catalysts for polyester synthesis. mdpi.compolygelglobal.net
Titanium Catalysts (e.g., Ti(OBu)₄, Ti(OiPr)₄): These are known to be highly reactive and efficient, leading to fast reaction rates and high molecular weight polymers. nih.govmdpi.com However, they can sometimes lead to side reactions and discoloration (yellowing) of the final polymer. mdpi.commdpi.com
Antimony Catalysts (e.g., Sb₂O₃): These are widely used in the industrial production of polyesters like PET. They generally provide good polymer color but are less reactive than titanium-based catalysts. mdpi.commdpi.com
Germanium Catalysts (e.g., GeO₂): These catalysts can yield polymers with excellent color and thermal stability but are often more expensive. mdpi.com
The catalytic activity is related to the Lewis acidity of the metal center and its ability to coordinate with the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack. Bimetallic catalyst systems are sometimes employed to balance reactivity and the final properties of the polymer. mdpi.com
Byproduct Formation: During the high-temperature synthesis of polyesters, several side reactions can occur, leading to the formation of byproducts that can affect the polymer's structure and properties.
Cyclic Oligoesters: Intramolecular esterification can occur, particularly in the early stages of polymerization or at high dilution, leading to the formation of cyclic oligomers. google.com These cyclic compounds represent a loss of monomer and can plasticize the final polymer, affecting its mechanical properties. Their formation is a result of the "back-biting" reaction of a hydroxyl end-group attacking an ester linkage along the same chain.
Diethylene Glycol (DEG) Units: In polymerizations involving ethylene glycol, an etherification reaction can occur between two ethylene glycol molecules or at a hydroxyl end-group of the polymer chain, leading to the formation of diethylene glycol (DEG). This reaction is typically acid-catalyzed and favored at high temperatures. The incorporation of flexible DEG units into the polymer backbone disrupts chain regularity, which lowers the melting point and can affect the thermal and hydrolytic stability of the polyester. mdpi.com The formation of DEG is a known issue in PET synthesis and is relevant to PEAz synthesis under similar conditions.
Table 2: Common Catalysts in Polyesterification and Their General Characteristics
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Titanium-based | Ti(OBu)₄, Ti(OiPr)₄ | High reactivity, fast polymerization. mdpi.com | Can cause polymer discoloration (yellowing), potential for side reactions. mdpi.com |
| Antimony-based | Sb₂O₃, Sb(OAc)₂ | Good polymer color, widely used industrially. | Lower reactivity than titanium catalysts, environmental and health concerns. mdpi.comsemanticscholar.org |
| Germanium-based | GeO₂ | Excellent polymer color and thermal stability. | High cost. mdpi.com |
| Tin-based | Sn(Oct)₂, Dibutyltin (IV) oxide | Effective at moderate temperatures. nih.gov | Can promote thermal degradation at high temperatures. |
Advanced Characterization of Poly Ethylene Azelate Systems
Spectroscopic Analysis of Polymer Structure
Spectroscopic methods are indispensable for elucidating the molecular structure of PEAz, confirming its successful synthesis, and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers like PEAz. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide unambiguous confirmation of the polymer's structure by identifying the chemical environments of protons and carbon atoms within the repeating units. nih.gov
In the ¹H NMR spectrum of PEAz, specific chemical shifts correspond to the different types of protons present in the polymer chain. The protons of the methylene (B1212753) groups in the ethylene (B1197577) glycol unit typically appear at a distinct chemical shift, while the various methylene groups within the azelaic acid segment can also be resolved. For instance, the protons on the carbons adjacent to the ester oxygen are shifted downfield compared to the other methylene protons in the backbone. rsc.orgrsc.org
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in the PEAz repeating unit gives rise to a separate signal, allowing for confirmation of the monomeric sequence and the absence of impurities or side-reaction products.
2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between protons and carbons. researchgate.net These experiments are crucial for assigning the signals in the ¹H and ¹³C spectra definitively and confirming the ester linkages between the ethane-1,2-diol and nonanedioic acid units. nih.gov
Table 1: Representative NMR Chemical Shift Assignments for Poly(Ethylene Azelate)
| Nucleus | Assignment | Approximate Chemical Shift (ppm) |
| ¹H | Methylene protons of ethylene glycol unit (-O-CH ₂-CH ₂-O-) | ~4.2 |
| ¹H | Methylene protons adjacent to carbonyl in azelate unit (-CH ₂-COO-) | ~2.3 |
| ¹H | Other methylene protons in azelate unit | ~1.3 - 1.6 |
| ¹³C | Carbonyl carbon in azelate unit (-C OO-) | ~174 |
| ¹³C | Methylene carbons of ethylene glycol unit (-O-C H₂-C H₂-O-) | ~63 |
| ¹³C | Methylene carbons adjacent to carbonyl in azelate unit (-C H₂-COO-) | ~34 |
| ¹³C | Other methylene carbons in azelate unit | ~25 - 29 |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a polymer, thereby confirming the structure of PEAz. tandfonline.comresearchgate.net The FTIR spectrum of PEAz displays characteristic absorption bands that correspond to the vibrational modes of its constituent chemical bonds.
The most prominent feature in the FTIR spectrum of PEAz is the strong absorption band associated with the stretching vibration of the ester carbonyl group (C=O), typically appearing around 1730-1740 cm⁻¹. researchgate.net This band is a clear indicator of the successful polyesterification reaction.
Other significant absorption bands include those corresponding to the C-O stretching vibrations of the ester linkage, which are usually observed in the region of 1100-1250 cm⁻¹. researchgate.net The spectrum also shows strong bands in the 2850-2950 cm⁻¹ range, which are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of both the ethylene glycol and azelaic acid segments. sciepub.com The absence of a broad O-H stretching band (around 3200-3500 cm⁻¹) and a C=O stretching band from a carboxylic acid (around 1700 cm⁻¹) indicates a high degree of polymerization and minimal presence of unreacted monomer end-groups.
Table 2: Key FTIR Absorption Bands for Poly(Ethylene Azelate)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2920 and ~2850 | C-H asymmetric and symmetric stretching | Methylene groups (-CH₂-) |
| ~1735 | C=O stretching | Ester |
| ~1465 | C-H bending | Methylene groups (-CH₂-) |
| ~1250 and ~1170 | C-O stretching | Ester |
| Note: Peak positions can have slight variations. |
Morphological and Microstructural Characterization
The physical and mechanical properties of PEAz are intimately linked to its solid-state morphology and microstructure. Techniques that probe these features are essential for understanding the polymer's performance.
Polarized Light Microscopy (PLM) is a fundamental technique for observing the semicrystalline morphology of polymers like PEAz. nih.gov When cooled from the melt, PEAz can form spherulites, which are spherical aggregates of crystalline lamellae that grow radially from a central nucleus. wikipedia.org
Under cross-polarized light, these spherulites exhibit birefringence, a property where the refractive index depends on the polarization and propagation direction of light. wikipedia.org This results in a characteristic "Maltese cross" pattern, which consists of four dark cones of extinction that are perpendicular to each other. doitpoms.ac.uk The presence of this pattern confirms the radially symmetric, ordered arrangement of the crystalline lamellae within the spherulites. doitpoms.ac.uk In some cases, banded spherulites can be observed, which arise from the periodic twisting of the lamellae as they grow. researchgate.net The size and perfection of the spherulites, which can be assessed using PLM, are influenced by crystallization conditions such as cooling rate and temperature, and in turn, affect the polymer's mechanical properties. mdpi.com Research has shown that PEAz exhibits mixed birefringence. researchgate.net
Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution imaging of the surface and internal morphology of materials. umt.edu.my For PEAz, FESEM can be used to study the fine details of the spherulitic structure that are not resolvable by light microscopy.
By examining the fracture surfaces of PEAz samples, FESEM can reveal the arrangement of the crystalline lamellae within the spherulites and the nature of the amorphous regions between them. umt.edu.my The technique can also be used to visualize the surface topography of PEAz films and fibers, providing insights into how processing conditions affect the surface morphology. Furthermore, FESEM is valuable for studying the interface between PEAz and any fillers or in polymer blends, which is crucial for the development of composite materials. umt.edu.my
Wide-Angle X-ray Diffraction (WAXD) is a key technique for probing the crystalline structure of polymers at the atomic and molecular level. researchgate.net The WAXD pattern of a semicrystalline polymer like PEAz consists of sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the diffraction peaks are determined by the crystal lattice parameters (the dimensions of the unit cell), while the width and intensity of the peaks provide information about the size and perfection of the crystalline domains.
The WAXD pattern of PEAz allows for the determination of its crystal system and unit cell dimensions. researchgate.netnih.gov By analyzing the integrated intensities of the crystalline peaks and the amorphous halo, the degree of crystallinity can be quantified. This is a critical parameter as it significantly influences the polymer's stiffness, strength, and thermal properties. Studies have shown that the crystallinity of PEAz can be around 50-55%. mdpi.com WAXD is also used to study changes in the crystalline structure during processes such as annealing, stretching, and degradation. researchgate.net
Molecular Architecture and Distribution Analysis
The molecular architecture, including molecular weight and its distribution, is a fundamental characteristic of polymers that dictates their mechanical and physical properties.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. lcms.czeag.com In GPC, a dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute faster than smaller ones, allowing for separation based on hydrodynamic volume. eag.com This technique provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. polyanalytik.comintertek.com A PDI value close to 1 indicates a narrow molecular weight distribution, suggesting a more uniform polymer chain length. intertek.com
For poly(ethylene azelate), GPC analysis is crucial for understanding the outcome of the polymerization process. The approximate molecular weight of poly(ethylene azelate) has been reported to be around 50,000 g/mol as determined by GPC. scipoly.com The selection of an appropriate solvent system, such as tetrahydrofuran (B95107) (THF) or benzene, is critical for accurate GPC analysis of poly(ethylene azelate). scipoly.comwikipedia.org
Table 1: GPC Parameters for Poly(Ethylene Azelate) and Related Polyesters
| Parameter | Description | Typical Value/Range for Poly(ethylene azelate) | Reference |
|---|---|---|---|
| Mn (g/mol) | Number-average molecular weight | Varies with synthesis conditions | nih.gov |
| Mw (g/mol) | Weight-average molecular weight | ~50,000 | scipoly.com |
| PDI (Mw/Mn) | Polydispersity Index | Varies, can be broad in some syntheses | nih.gov |
| Solvent | Eluent for GPC analysis | Tetrahydrofuran (THF), Benzene | scipoly.comwikipedia.org |
Correlation between Polymerization Conditions and Molecular Weight Characteristics
The molecular weight characteristics of poly(ethylene azelate) are significantly influenced by the polymerization conditions. Factors such as the type and concentration of the catalyst, reaction temperature, and reaction time play a pivotal role in determining the final molecular weight and PDI. nih.gov
For instance, the synthesis of poly(ethylene azelate) is often carried out via a two-step melt polycondensation process. nih.gov The choice of catalyst, such as titanium(IV) butoxide (Ti(OBu)₄) or dibutyltin(IV) oxide, can affect the rate of polymerization and, consequently, the molecular weight of the resulting polymer. nih.gov Research has shown that different catalysts can lead to varying molecular weights, with some catalysts yielding higher molecular weights than others under similar conditions. nih.gov For example, in the synthesis of azelaic acid-based polyesters, the highest number-average molecular weight (Mn) values, ranging from 1852 to 5410 g/mol , were achieved using dibutyltin(IV) oxide as the catalyst. nih.gov
The reaction temperature is another critical parameter. Higher temperatures generally lead to faster reaction rates but can also promote side reactions or degradation, which might limit the achievable molecular weight. A study on the synthesis of poly(glycerol azelate) polyesters found that the reaction temperature was a key factor, with reactions being performed at temperatures ranging from 125°C to 150°C. nih.gov Similarly, the duration of the polymerization process influences the extent of the reaction; longer reaction times typically result in higher molecular weights until an equilibrium is reached.
Thermal Behavior and Crystallization Kinetics Studies
The thermal properties and crystallization behavior of poly(ethylene azelate) are critical for its processing and end-use applications. These characteristics are investigated using techniques like Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization Dynamics (Isothermal and Non-Isothermal)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tandfonline.comresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. researchgate.net This allows for the determination of the enthalpy changes associated with these transitions, such as the enthalpy of melting (ΔHm) and the enthalpy of crystallization (ΔHc). researchgate.netnetzsch.com
For poly(ethylene azelate), DSC studies reveal its semi-crystalline nature. It exhibits a glass transition temperature of approximately -50°C and a melting temperature of around 55°C. scipoly.com The enthalpy of melting for pure crystalline poly(ethylene azelate) has been reported to be 34.2 kJ/mol, with an equilibrium melting point of 62°C. researchgate.net
DSC can be used to study both isothermal and non-isothermal crystallization kinetics. In non-isothermal studies, the sample is cooled or heated at a constant rate, and the crystallization or melting behavior is observed. researchgate.netresearchgate.net The crystallization exotherm shifts to higher temperatures with increasing heating rates. researchgate.net Isothermal crystallization studies involve holding the sample at a constant temperature below its melting point and monitoring the heat flow as a function of time to understand the rate of crystallization. netzsch.com
Table 2: Thermal Properties of Poly(Ethylene Azelate) from DSC Analysis
| Thermal Property | Description | Value | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Temperature at which the amorphous regions transition from a glassy to a rubbery state. | ~ -50°C | scipoly.com |
| Melting Temperature (Tm) | Temperature at which the crystalline regions melt. | ~ 55°C | scipoly.com |
| Equilibrium Melting Point (Tm°) | The theoretical melting point of a perfect, infinitely large crystal. | 62°C | researchgate.net |
| Enthalpy of Melting (ΔHm) | The heat absorbed during the melting of the crystalline phase. | 34.2 kJ/mol | researchgate.net |
Application of Crystallization Theories (e.g., Lauritzen-Hoffman, Secondary Nucleation Theory)
To gain a deeper understanding of the crystallization mechanism in poly(ethylene azelate), crystallization theories such as the Lauritzen-Hoffman theory are applied to analyze the experimental data obtained from DSC. wikipedia.org The Lauritzen-Hoffman theory describes the growth of polymer crystals from the melt in terms of two competing processes: the rate of secondary nucleation on the crystal growth front and the rate of lateral spreading of the chain across the surface. wikipedia.org This theory helps to identify different crystallization regimes (Regime I, II, and III) based on the relative rates of these two processes. wikipedia.org
Studies on the crystallization of poly(butylene azelate), a close homolog of poly(ethylene azelate), have successfully applied the secondary nucleation theory, revealing transitions between different crystallization regimes at specific temperatures. researchgate.net Such analyses provide valuable insights into the fundamental mechanisms governing the formation of crystalline structures in these polyesters. The application of these theories allows for the determination of important kinetic parameters, such as the surface free energies of the crystals.
Influence of Polymer Composition and Structure on Crystallization Behavior
The crystallization behavior of poly(ethylene azelate) can be significantly influenced by its composition and molecular structure. For instance, the introduction of comonomers into the polymer backbone can disrupt the regularity of the chain and affect its ability to crystallize. researchgate.netresearchgate.net
The "odd-even" effect, which relates to the number of carbon atoms in the diol or diacid monomer units, is a well-known phenomenon in polyesters that influences their thermal properties and crystallinity. researchgate.net The chain length of the diol has been shown to affect the melting temperature and enthalpy of melting in a series of aliphatic polyesters. researchgate.net
In copolyesters containing azelaic acid, the composition plays a crucial role in determining the crystallization behavior. For example, in poly(butylene glutarate-co-butylene azelate) copolymers, the isodimorphic structural behavior was found to be dependent on the chain length of the comonomer diols. nih.gov Similarly, in blends of polyethylene, the differences in the crystallizability of the components lead to complex crystallization behavior, including co-crystallization and fractionation. mdpi.com The presence of flexible segments, such as those introduced by certain comonomers, can influence the crystallization of the polymer by affecting chain mobility. researchgate.net
Other Advanced Characterization Techniques
The comprehensive understanding of Poly(Ethylene Azelate) (PEA), a polyester (B1180765) synthesized from the chemical combination of ethane-1,2-diol and nonanedioic acid, necessitates the use of advanced characterization techniques beyond basic structural and thermal analysis. These methods provide deeper insights into the material's elemental composition and its flow behavior in the molten state, which are critical for predicting its performance in various applications.
Elemental Composition Analysis (e.g., Energy Dispersive X-ray Spectroscopy (EDX))
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique, often coupled with Scanning Electron Microscopy (SEM), used to determine the elemental composition of a sample. researchgate.netresearchgate.net When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. researchgate.net The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. researchgate.netresearchgate.net
For a pure sample of Poly(Ethylene Azelate), the primary elements expected to be detected are carbon (C) and oxygen (O), which form the backbone of the polyester. The theoretical elemental composition can be calculated from its repeating unit, C₁₁H₁₈O₄. However, in practice, EDX analysis may also detect trace elements from catalysts used during polymerization (e.g., titanium, tin) or other impurities. The technique is also invaluable for analyzing PEA-based composites, where it can map the distribution of fillers or nanoparticles within the polymer matrix. pk.edu.pl
Below is a representative EDX data table for a synthesized Poly(Ethylene Azelate) sample, illustrating the expected elemental weight and atomic percentages.
Interactive Data Table: Representative Elemental Composition of Poly(Ethylene Azelate) via EDX
| Element | Weight % | Atomic % |
| Carbon (C) | 61.1 | 69.8 |
| Oxygen (O) | 38.9 | 30.2 |
| Total | 100.0 | 100.0 |
Note: This table represents idealized data for a pure Poly(Ethylene Azelate) sample. Actual results may vary based on synthesis methods and sample purity.
Rheological Studies and Viscosity Measurements
Rheology is the study of the flow and deformation of matter. For polymers, rheological studies are crucial for understanding their processability and performance. Melt rheology, which examines the behavior of the polymer in its molten state, is particularly important for processes such as extrusion, injection molding, and fiber spinning.
The viscosity of a polymer melt is a key parameter determined through rheological studies. For aliphatic polyesters like Poly(Ethylene Azelate), the melt viscosity is influenced by factors such as molecular weight, temperature, and shear rate. capes.gov.brmdpi.com Generally, higher molecular weight polymers exhibit higher melt viscosity due to increased chain entanglement.
The relationship between viscosity and shear rate is a critical aspect of polymer processing. Many polymer melts are non-Newtonian, meaning their viscosity changes with the applied shear rate. zendy.io They often exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases, which facilitates easier processing at higher speeds. mdpi.com
Rheological data is often presented in the form of flow curves, which plot viscosity against shear rate or angular frequency. The zero-shear viscosity (η₀), the viscosity at very low shear rates, is a key characteristic that is strongly dependent on the polymer's molecular weight.
The following interactive data table presents typical melt viscosity data for an aliphatic polyester similar to Poly(Ethylene Azelate) at a constant temperature, showing the effect of shear rate on complex viscosity.
Interactive Data Table: Representative Melt Viscosity of an Aliphatic Polyester
| Shear Rate (s⁻¹) | Complex Viscosity (Pa·s) |
| 0.1 | 1200 |
| 1 | 1150 |
| 10 | 900 |
| 100 | 450 |
| 1000 | 150 |
Note: This data is illustrative for a typical aliphatic polyester and the exact values for Poly(Ethylene Azelate) may vary depending on its specific molecular weight and the measurement temperature.
Degradation Pathways and Recycling Strategies for Poly Ethylene Azelate
Enzymatic Degradation Mechanisms of Poly(Ethylene Azelate)
The biodegradation of Poly(Ethylene Azelate) (PEAz) is primarily achieved through the action of enzymes, particularly lipases, which catalyze the hydrolysis of its ester bonds.
Role of Specific Lipases in Polyester (B1180765) Hydrolysis
The enzymatic degradation of PEAz has been demonstrated using a mixture of lipases from Rhizopus delemar and Pseudomonas cepacia. researchgate.net These enzymes are known to hydrolyze the ester linkages within the polyester chain, breaking the polymer down into smaller, soluble oligomers and, ultimately, its constituent monomers. While detailed studies on a wide range of specific lipases for PEAz are limited, research on similar aliphatic polyesters provides insights. For instance, lipases from Candida sp. (CALB) and cutinase have shown high hydrolytic activity on polyesters like Poly(butylene succinate-co-adipate) (PBSA) and Poly(ε-caprolactone) (PCL). mdpi.com Specifically, cutinase exhibits significant degradation rates for PBSA, while CALB is highly effective against low molecular weight PCL. mdpi.com The enzymatic degradation of polyesters is an area of active research, with enzymes like PETase from Ideonella sakaiensis being studied for their ability to break down aromatic polyesters like Poly(ethylene terephthalate) (PET). mdpi.com
Factors Influencing Enzymatic Degradation Rates
Several factors significantly influence the rate at which enzymes can degrade Poly(Ethylene Azelate) and other polyesters.
Crystallinity : The degree of crystallinity is a critical factor. dtu.dk Enzymatic degradation typically occurs on the surface of the polymer, and enzymes more readily attack the amorphous (non-crystalline) regions. dtu.dkmdpi.com Higher crystallinity generally leads to slower degradation rates because the highly ordered crystalline domains are less accessible to enzymes. dtu.dkmdpi.combiorxiv.org For instance, in studies with Poly(ethylene 2,5-furanoate) (PEF), powders with lower crystallinity were hydrolyzed faster. mdpi.comresearchgate.net
Amorphous Domains : The amorphous regions of the polymer are more susceptible to enzymatic attack due to increased chain mobility. dtu.dkmdpi.com The degradation process is often initiated in these less-ordered domains.
Chain Length (Molecular Weight) : The molecular weight of the polymer also plays a role. mdpi.comresearchgate.net Lower molecular weight polymers tend to degrade faster as they have more chain ends, which can be more easily attacked by enzymes. mdpi.comresearchgate.net Studies on PEF powders showed that particles with lower molecular masses were hydrolyzed more rapidly. mdpi.comresearchgate.net
Comparative Analysis of Enzymatic Degradability with Other Biodegradable Polyesters
The enzymatic degradation rate of Poly(Ethylene Azelate) has been found to be comparable to that of Poly(ε-caprolactone) (PCL). researchgate.net However, it is noted that Poly(propylene azelate) (PPAz) exhibits much faster enzymatic hydrolysis. researchgate.net In broader comparisons, polyesters like Poly(butylene succinate-co-adipate) (PBSA) and PCL are among the most biodegradable polyesters under certain enzymatic conditions. mdpi.com In contrast, Poly(lactic acid) (PLA) and Poly(propylene carbonate) (PPC) show lower degradation rates with many common lipases. mdpi.com For example, PBSA films can be rapidly degraded by cutinase, showing a weight loss of over 90% in just 1.3 hours. mdpi.com PCL is also efficiently degraded by various lipases, with some studies showing complete degradation in a matter of hours to days. mdpi.comnih.gov In contrast, enzymatic hydrolysis of PEAz copolymers with PLA revealed low degradation rates. mdpi.comnih.govresearchgate.net
Table 1: Comparative Enzymatic Degradation of Various Polyesters
| Polyester | Degrading Enzyme(s) | Observed Degradation Rate/Extent | Reference |
|---|---|---|---|
| Poly(Ethylene Azelate) (PEAz) | Lipases from R. delemar and P. cepacia | Comparable to PCL; slower than PPAz. | researchgate.net |
| Poly(ε-caprolactone) (PCL) | Cutinase, Lipase (B570770) B from Candida antarctica (CALB), Lipases from Alcaligenes sp. | >90% weight loss in 6 hours (Cutinase and CALB). | mdpi.com |
| Poly(butylene succinate-co-adipate) (PBSA) | Cutinase, Lipase from Pseudomonas sp., Lipase B from Candida antarctica (CALB) | >90% weight loss in 1.3 hours (Cutinase). | mdpi.com |
| Poly(lactic acid) (PLA) | Lipases | Low degradation rates in comparison studies. | mdpi.comnih.govresearchgate.net |
Chemical Hydrolysis and Monomer Recovery
Chemical hydrolysis offers an alternative pathway to enzymatic degradation for breaking down Poly(Ethylene Azelate) and recovering its monomeric units, Ethane-1,2-diol and nonanedioic acid.
Alkaline Hydrolysis Methodologies for Poly(Ethylene Azelate) Depolymerization
Alkaline hydrolysis is a common chemical recycling method for polyesters. researchgate.net This process typically involves treating the polymer with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), at elevated temperatures. researchgate.netuctm.edu For Poly(Ethylene Azelate), this process breaks the ester bonds, leading to the formation of the corresponding salt of the dicarboxylic acid (disodium nonanedioate) and the diol (ethane-1,2-diol). The nonanedioic acid can then be recovered by acidifying the reaction mixture. mdpi.com While chemical hydrolysis of PEAz in a phosphate-buffered solution is reported to be very slow, alkaline hydrolysis under more forceful conditions is effective. researchgate.net Studies on copolyesters of PLA and PEAz have shown that the incorporation of PEAz segments makes the ester bonds more susceptible to hydrolysis under alkaline conditions. mdpi.comnih.govresearchgate.net
Microwave-Assisted Hydrolysis for Enhanced Monomer Recovery
To accelerate the chemical hydrolysis process, microwave-assisted techniques have been developed. mdpi.com Microwave irradiation can significantly reduce the reaction time and energy consumption compared to conventional heating methods. mdpi.comnih.govresearchgate.net For copolymers of PLA and PEAz, complete degradation has been achieved at temperatures between 110–125 °C in as little as 12–15 minutes using microwave-assisted alkaline hydrolysis. mdpi.comnih.govresearchgate.net This rapid depolymerization facilitates the efficient recovery of the constituent monomers, including azelaic acid (nonanedioic acid). mdpi.comnih.govresearchgate.net The process often utilizes a phase transfer catalyst to further enhance the reaction rate. mdpi.com
Separation and Purification Strategies for Recovered Ethane-1,2-diol and Nonanedioic Acid
The successful chemical recycling of Poly(Ethylene Azelate) hinges on the efficient separation and purification of its constituent monomers, ethane-1,2-diol and nonanedioic acid (also known as azelaic acid), from the post-degradation mixture. The strategy for separation is primarily based on the differing physical and chemical properties of the diol and the dicarboxylic acid.
Following the hydrolytic cleavage of the polyester chains, the resulting aqueous mixture contains ethylene (B1197577) glycol, the salt of azelaic acid (if alkaline hydrolysis is used), and potentially residual catalysts or oligomers. A common and effective method for separating azelaic acid involves the acidification of this mixture. The addition of a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate groups of the azelaic acid, significantly reducing its solubility in the aqueous medium. This causes the azelaic acid to precipitate out of the solution as a solid. researchgate.net The precipitated azelaic acid can then be isolated through filtration. For further purification, recrystallization from hot water is a viable technique, leveraging the temperature-dependent solubility of azelaic acid to obtain a high-purity product. researchgate.net
Once the azelaic acid has been removed, the remaining filtrate primarily contains ethane-1,2-diol dissolved in water, along with any salts formed during the acidification step. The recovery of ethylene glycol is typically achieved through distillation. jst.go.jp Due to the significant difference in the boiling points of water (100 °C at atmospheric pressure) and ethylene glycol (197.3 °C), fractional distillation can be employed to separate the two liquids. jst.go.jp To reduce the high energy costs associated with atmospheric distillation, vacuum distillation is often preferred, as it lowers the boiling point of ethylene glycol, facilitating a more energy-efficient separation. nih.govnih.gov The recovered ethylene glycol can be further purified to meet the specifications required for re-polymerization.
Below is an interactive data table summarizing the separation and purification strategies for the recovered monomers.
| Monomer | Separation Method | Principle | Purification Method | Purity Achievable |
| Nonanedioic Acid | Acid-induced precipitation | Lowered solubility in acidic aqueous solution | Recrystallization from hot water | >99% |
| Ethane-1,2-diol | Fractional Distillation | Difference in boiling points | Vacuum Distillation | >99% |
Photo-Induced and Other Novel Degradation Mechanisms
Beyond traditional chemical and enzymatic degradation pathways, research into novel degradation mechanisms for polyesters, including photo-induced processes, is gaining traction. These methods offer potential advantages such as targeted degradation and reduced reliance on harsh chemical reagents.
UV-Responsive Degradation of Azelaic Acid-Derived Polymeric Systems
The photodegradation of aliphatic polyesters like Poly(Ethylene Azelate) is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the polymer chains. nih.gov The ester groups within the polymer backbone are the primary chromophores that absorb UV light. This absorption can trigger several photochemical reactions, most notably Norrish type I and Norrish type II reactions, which result in chain scission. researchgate.netmdpi.com
In a Norrish type I reaction , the energy from the absorbed photon leads to the homolytic cleavage of the bond between the carbonyl group and the oxygen atom in the ester linkage, or the adjacent carbon-carbon bond, generating free radicals. These highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction and further chain scission, leading to a reduction in the polymer's molecular weight.
The Norrish type II reaction involves the intramolecular abstraction of a hydrogen atom from the polymer chain by the excited carbonyl group. This process leads to the formation of a biradical, which then undergoes cleavage of the ester bond, resulting in the formation of a vinyl-terminated chain and a carboxylic acid-terminated chain. The susceptibility of an aliphatic polyester to photodegradation is influenced by its chemical structure. researchgate.net
The photodegradability of polyesters is dependent on the chemical structure of the groups adjacent to the ester oxygen. researchgate.net In the case of Poly(Ethylene Azelate), the long aliphatic chain of the nonanedioic acid moiety may influence the mobility of the polymer chains and the accessibility of the ester groups to UV radiation. The presence of additives can also significantly impact the photodegradation process. For instance, the incorporation of UV stabilizers can retard degradation, while the inclusion of photosensitizers or photocatalytic nanoparticles like titanium dioxide (TiO2) can accelerate it.
Circular Economy Principles in Poly(Ethylene Azelate) Lifecycle
The lifecycle of Poly(Ethylene Azelate) can be designed and managed according to the principles of a circular economy, which aims to eliminate waste and promote the continual use of resources. This approach contrasts with the traditional linear model of "take-make-dispose." For a biodegradable and bio-based polymer like Poly(Ethylene Azelate), a circular economy model encompasses several key strategies.
A primary strategy is the chemical recycling of the polymer back to its constituent monomers, ethane-1,2-diol and nonanedioic acid, as discussed in the preceding sections. This closed-loop recycling allows for the monomers to be reused in the synthesis of new, virgin-quality polymer, thereby reducing the demand for virgin feedstocks. The efficiency of the monomer recovery and purification processes is crucial for the economic and environmental viability of this circular pathway.
In addition to chemical recycling, another end-of-life option within a circular economy framework for Poly(Ethylene Azelate) is biodegradation. As a biodegradable polyester, it can be broken down by microorganisms into natural substances like carbon dioxide, water, and biomass under specific environmental conditions. mdpi.comnih.gov This is particularly advantageous for applications where collection and recycling are challenging.
The bio-based nature of Poly(Ethylene Azelate), derived from renewable resources, is another cornerstone of its place in a circular economy. The use of monomers from biological sources reduces the reliance on fossil fuels and contributes to a more sustainable carbon cycle.
A holistic circular economy model for Poly(Ethylene Azelate) would involve:
Sustainable Sourcing: Utilizing renewably sourced ethane-1,2-diol and nonanedioic acid.
Eco-design: Designing products with their end-of-life in mind, facilitating either easy disassembly for recycling or effective biodegradation.
Use and Reuse: Where applicable, promoting the reuse of Poly(Ethylene Azelate) products to extend their service life.
Collection and Sorting: Implementing effective systems to collect post-consumer products and sort them for the appropriate end-of-life pathway (chemical recycling or composting).
Chemical Recycling: Depolymerizing the polymer to recover high-purity monomers for the production of new polymers.
Organic Recycling (Composting): Utilizing biodegradation as a viable end-of-life option for specific applications, returning the material to the biosphere.
By integrating these strategies, the lifecycle of Poly(Ethylene Azelate) can be managed in a way that minimizes environmental impact and maximizes resource efficiency, aligning with the core tenets of a circular economy.
Theoretical and Computational Modeling of Ethane 1,2 Diol;nonanedioic Acid Systems
Computational Chemistry Approaches for Reaction Mechanism Elucidation
Understanding the fundamental chemical reactions that govern the formation and breakdown of polyesters is crucial for optimizing synthesis and predicting material longevity. Computational chemistry offers a suite of tools to map out reaction pathways, identify transient intermediates, and calculate reaction energetics.
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of complex organic reactions. researchgate.net While the direct esterification of ethane-1,2-diol and nonanedioic acid is the primary route to the polyester (B1180765), studying related reactions like the Baeyer-Villiger (BV) rearrangement provides deep insight into ester formation. The BV oxidation converts a ketone into an ester, a transformation that involves a critical C-C bond migration and the formation of a key tetrahedral intermediate, known as the Criegee intermediate. researchgate.net
Theoretical studies model these reaction pathways to determine the energies of reactants, transition states, and products. For instance, the mechanism of the BV rearrangement has been modeled for various ketones using different DFT methods, which helps in understanding the catalytic effects and the nature of the reaction steps (concerted vs. stepwise). researchgate.net These calculations can reveal that for certain systems, the reaction proceeds through a neutral, concerted mechanism rather than a traditionally assumed ionic one, especially in non-polar environments. researchgate.net Such quantum chemical investigations are vital for understanding the subtleties of ester bond formation, which is the fundamental repeating linkage in the ethane-1,2-diol; nonanedioic acid polymer.
Table 1: Quantum Chemical Methods Applied to the Study of the Baeyer-Villiger Rearrangement
| Computational Method | System Studied | Key Findings | Reference |
| DFT (B3LYP, BH&HLYP, MPWB1K), MP2 | Propanone + Trifluoroperacetic acid | The calculated reaction rate coefficient showed excellent agreement with experimental data, supporting a two-step, concerted mechanism. The first step is acid-catalyzed, while the second migration step is not. | researchgate.net |
| DFT (MPWB1K) | Cyclohexanone + Trifluoroperacetic acid | Good agreement between calculated and experimental rate coefficients was found, further supporting the proposed neutral, concerted mechanism. | researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Styrene (B11656) Epoxidation by Mn-Porphyrin | Calculations suggested a stepwise mechanism involving a radical intermediate. This approach is useful for studying large, complex catalytic systems. | northwestern.edu |
This table presents examples of how different quantum chemical methods are used to elucidate reaction mechanisms, with findings relevant to understanding ester formation.
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For the ethane-1,2-diol; nonanedioic acid system, MD simulations can model the processes of polymerization and degradation, providing a nanoscale view of polymer chain dynamics, structure formation, and breakdown. acs.orgnih.gov
In these simulations, a virtual box containing the molecules of interest is created, and their trajectories are calculated by solving Newton's equations of motion. Force fields, such as the Polymer Consistent Force Field (PCFF), are used to define the potential energy of the system based on the atomic positions. tue.nl By simulating the system at different temperatures and pressures, researchers can observe processes like the self-assembly of monomers into polymer chains, the folding of chains into crystalline or amorphous structures, and the diffusion of small molecules like water that can lead to hydrolytic degradation. mdpi.comnih.gov
MD simulations are particularly useful for studying the degradation of semicrystalline polyesters, as they can elucidate the thermodynamic work required to pull a single polymer chain from a crystal surface, a key step in both enzymatic and chemical recycling. acs.orgnrel.gov These simulations provide detailed insights into the molecular interactions that stabilize the crystalline structure and can guide the development of more efficient degradation strategies. nrel.gov
Table 2: Applications of Molecular Dynamics Simulations in Polyester Research
| Simulation Focus | System/Software | Properties Investigated | Key Insights | Reference |
| Polyester Decrystallization | PET, PTT, PBT, PEN, PEF in water / NAMD | Free energy of decrystallization, polymer-water interactions | The work required to decrystallize a single chain was quantified, providing insight into the structural basis of polyester stability and recalcitrance to degradation. | acs.orgnih.govnrel.gov |
| Polymer Structure Changes | PET in water and other solvents / LAMMPS | Glass transition temperature (Tg), binding energies, structural conformation | The simulations accurately predicted the Tg of PET and showed that interactions with different solvents significantly alter the polymer's structural properties. | mdpi.com |
| Photo-degradation | Cross-linked polyester resin / LAMMPS (with KMC) | Thermo-mechanical properties (Tg, coefficient of thermal expansion) | A multi-scale simulation approach was used to model how photo-degradation alters the chemical structure and, consequently, the material's physical properties. | tue.nl |
This table summarizes various applications of MD simulations in understanding the behavior of polyesters at the molecular level.
In Silico Characterization of Monomers and Polymers
In silico methods, meaning "performed on computer or via computer simulation," are used to predict the properties and biological interactions of molecules, saving significant time and resources compared to experimental approaches. pensoft.net
Predicting how a chemical compound like nonanedioic acid might be processed by living organisms is crucial for assessing its environmental fate and potential biocompatibility. In silico metabolic pathway prediction tools use extensive databases of known biochemical reactions and enzymatic transformations to forecast the likely metabolites of a given compound. pensoft.netnih.gov
Software platforms like BioTransformer, Meteor, and Pathway Tools can take the structure of nonanedioic acid as input and predict a series of potential biotransformation products. nih.govbiorxiv.org These predictions are based on rules derived from known metabolic reactions, such as oxidation, reduction, and conjugation. For a dicarboxylic acid like nonanedioic acid, these tools might predict pathways involving beta-oxidation, similar to fatty acid metabolism, or other enzymatic modifications. This information is valuable for designing biodegradable polymers or understanding the biological impact of monomer release during degradation. The analysis can help identify essential enzymes in a pathogen's metabolic pathway, which could then be targeted for drug development. biorxiv.orgnih.gov
Table 3: In Silico Tools for Metabolic Pathway Prediction
| Tool | Approach | Function | Reference |
| BioTransformer | A software tool that predicts metabolism in humans, the gut microbiome, and the environment. | Predicts small molecule metabolism and biotransformations. | nih.gov |
| Meteor Nexus (Lhasa Ltd.) | A knowledge-based expert system. | Predicts metabolic fate and identifies potential metabolites of compounds. | pensoft.netnih.gov |
| Pathway Tools | A comprehensive software environment for pathway-genome informatics. | Predicts metabolic pathways from the annotated genome of an organism. Can be used to create a model of an organism's metabolism. | biorxiv.org |
| QSAR Toolbox | A tool for grouping chemicals into categories and filling data gaps via read-across. | Can be used to predict metabolic pathways to support chemical safety assessment. | nih.gov |
This table lists common in silico tools used to predict how chemicals are metabolized, which can be applied to monomers like nonanedioic acid.
Docking Studies for Catalyst and Enzyme Optimization in Polymerization
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.gov In the context of the ethane-1,2-diol; nonanedioic acid system, docking can be used to study how the monomers or growing polymer chains interact with the active site of a catalyst or an enzyme (e.g., a lipase (B570770) used for enzymatic polymerization).
The process involves generating a large number of possible conformations of the ligand (e.g., nonanedioic acid) within the binding site of the receptor (the catalyst or enzyme). These poses are then scored using a scoring function that estimates the binding affinity. The results can reveal the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. nih.govnih.gov
This information is invaluable for:
Catalyst Design: Understanding how monomers bind can guide the rational design of new, more efficient chemical catalysts for polymerization.
Enzyme Engineering: By identifying key amino acid residues in an enzyme's active site, researchers can use site-directed mutagenesis to improve the enzyme's activity, stability, or specificity for the desired polymerization reaction.
Understanding Specificity: Docking can help explain why certain enzymes or catalysts are more effective than others for polymerizing specific monomers.
By simulating these interactions, docking studies accelerate the optimization cycle for developing high-performance catalysts and enzymes for polyester synthesis. nih.gov
Future Research Directions and Emerging Perspectives
Development of Novel Bio-based Synthesis Routes for Ethane-1,2-diol and Nonanedioic Acid
A primary focus of future research is the transition from petrochemical-based production of ethane-1,2-diol and nonanedioic acid to more sustainable, bio-based routes. This involves harnessing biological systems and renewable feedstocks to reduce the environmental footprint of the resulting polymers.
| Organism | Starting Material | Key Enzymes/Pathways | Reported Yield/Production | Reference |
|---|---|---|---|---|
| Recombinant Corynebacterium glutamicum | 9-Hydroxynonanoic acid (from Oleic Acid) | Alcohol/aldehyde dehydrogenases (ChnDE) | 16 mM produced from 20 mM starting material in 8 hours | mdpi.com |
| Engineered Escherichia coli MRE strain | Nonanoic acid | Alkane hydroxylating system (AlkBGT), deletion of fadE for degradation blocking | 12.8-fold increase in production compared to wild-type | nih.gov |
| Candida tropicalis | Nonanoic acid | Whole-cell biotransformation | 30.1 g/L with a 90% molar yield in fed-batch process | acs.org |
For ethane-1,2-diol (ethylene glycol) , research is moving beyond traditional petrochemical routes that rely on ethene. essentialchemicalindustry.org Bio-based pathways are being developed, such as the dehydration of sugarcane-derived bio-ethanol to produce bio-ethylene, which can then be converted to the diol. google.com Another innovative approach under investigation is the direct production from sugars like D-xylose using metabolically engineered microorganisms. google.com While still in early stages, the formose reaction, a non-biological process that can produce sugars and polyols from formaldehyde, has also been studied for the synthesis of ethane-1,2-diol, though current efficiencies are low. ajchem-a.comajchem-a.com The development of efficient catalysts and optimized fermentation or bioconversion processes is critical to making these bio-based routes economically viable alternatives. google.com
Precision Polymerization Control for Tailored Poly(Ethylene Azelate) Architectures
Future research will increasingly focus on achieving precise control over the polymerization of ethane-1,2-diol and nonanedioic acid to create poly(ethylene azelate) (PEAz) with tailored architectures and properties. This moves beyond simple linear polyesters to more complex structures like block copolymers, which can offer unique combinations of properties for advanced applications. researchgate.net
The use of biocatalysts, such as immobilized lipase (B570770) B from Candida antarctica (CALB), allows for polymerization under milder conditions, offering better control over the polymer structure. mdpi.com Research into different catalysts, including non-toxic options like bismuth carboxylates, is crucial for applications in sensitive fields like biomedicine. researchgate.net Studies comparing various catalysts, such as tin(II) salts and titanium alkoxides, have shown significant differences in the resulting polymer structure, with some promoting the formation of undesirable cyclic byproducts or side reactions. researchgate.net
A key area of development is the synthesis of blocky copolyesters, for example by combining PEAz segments with other polymers like poly(lactic acid) (PLA). researchgate.net This can be achieved through techniques like ring-opening polymerization (ROP) of lactide using a pre-synthesized oligo(ethylene azelate) as a macroinitiator. researchgate.net Such tailored architectures allow for the fine-tuning of thermal properties, degradation rates, and mechanical performance. researchgate.netnih.gov Control over particle morphology during polymerization, an issue extensively studied in polyolefins, is also an emerging area of interest for polyesters to ensure consistent processing and final product quality. utwente.nl
Advanced In Situ Characterization Techniques for Polymerization and Degradation Monitoring
To achieve the precision control discussed above, the development and application of advanced in-situ characterization techniques are essential. These methods allow researchers to monitor polymerization and degradation processes in real-time, providing critical insights into reaction kinetics, structural changes, and the formation of intermediates.
Future advancements will likely involve the integration of multiple techniques to gain a comprehensive understanding. For polymerization, techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) can be adapted for real-time monitoring of monomer conversion and polymer structure formation. researchgate.net The complexity of polymer fabrication and the need to understand process-structure-property relationships are driving the implementation of more advanced characterization and modeling techniques. mdpi.com
For degradation monitoring, especially enzymatic degradation, techniques that can track changes in the polymer's physical and chemical state are crucial. Scanning Electron Microscopy (SEM) can be used to observe surface erosion of polymer films. mdpi.comresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying the soluble products released during hydrolysis, such as the monomers and oligomers. mdpi.com This provides direct evidence of the degradation mechanism and rate. Applying these advanced analytical methods will be key to understanding the factors that influence the biodegradability of PEAz and designing polymers with controlled degradation profiles. mdpi.comresearchgate.net
Novel Degradation Technologies and Comprehensive Recycling Strategies for Poly(Ethylene Azelate)
Developing sustainable end-of-life options for poly(ethylene azelate) is a critical area of future research. This includes both enhancing biodegradation and creating efficient chemical recycling loops to recover valuable monomers.
Enzymatic degradation is a promising route for the biological recycling of polyesters. Research focuses on identifying and engineering potent enzymes, such as cutinases, that can efficiently hydrolyze the ester bonds in PEAz. mdpi.comresearchgate.net Studies on analogous polyesters show that factors like temperature, pH, and the polymer's crystallinity significantly impact the rate of enzymatic hydrolysis. researchgate.netmdpi.com For example, cutinase from Humicola insolens has been shown to achieve 100% hydrolysis of amorphous poly(ethylene 2,5-furanoate) films within 72 hours under optimized conditions. mdpi.comresearchgate.net Future work will involve screening for novel enzymes and optimizing reaction conditions specifically for PEAz.
Chemical recycling strategies are also being explored to depolymerize PEAz back to its constituent monomers, ethane-1,2-diol and nonanedioic acid. mdpi.com Microwave-assisted alkaline hydrolysis has emerged as a rapid and efficient method for breaking down polyesters like PLA and its copolymers with PEAz. mdpi.com This process can facilitate the recovery of both lactic acid and azelaic acid, which can then be purified and used to synthesize new polymers, thus closing the material loop. mdpi.com Other chemical recycling methods, such as glycolysis, aminolysis, and alcoholysis, which are being developed for widely used polyesters like PET, could be adapted for PEAz. semanticscholar.orgcsic.es These processes involve using diols, amines, or alcohols to break down the polymer chains into smaller oligomers or monomers that can be repolymerized or used as feedstocks for other chemicals. semanticscholar.orgresearchgate.netbohrium.com
| Technology | Description | Key Advantages | Applicable Monomers Recovered | Reference |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Use of enzymes (e.g., cutinases) to break down polymer ester bonds into monomers and oligomers. | High specificity, mild reaction conditions, environmentally friendly. | Dicarboxylic acids, Diols | mdpi.com, researchgate.net |
| Microwave-Assisted Alkaline Hydrolysis | Using microwave energy to accelerate the chemical breakdown of the polymer in an alkaline solution. | Rapid depolymerization, efficient monomer recovery. | Azelaic acid, Lactic acid | mdpi.com |
| Glycolysis | Depolymerization of the polyester (B1180765) using a glycol (e.g., ethylene (B1197577) glycol) to produce oligomers. | Can be used to generate feedstocks for new polymers or other chemicals. | Oligomers with hydroxyl end-groups | semanticscholar.org |
Application of Artificial Intelligence and Machine Learning in the Design and Optimization of Ethane-1,2-diol;Nonanedioic Acid Polymer Systems
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development of polymer systems based on ethane-1,2-diol and nonanedioic acid. nih.gov These computational tools can accelerate the design, synthesis, and optimization processes, which traditionally rely on extensive trial-and-error experimentation. mdpi.comnih.gov
ML models, such as artificial neural networks (ANN) and support vector machines (SVM), can be trained on existing datasets to predict the properties of poly(ethylene azelate) based on its chemical structure and synthesis parameters. mdpi.com This predictive capability allows researchers to identify promising polymer compositions and processing conditions before undertaking physical experiments, saving time and resources. rug.nl For instance, ML has been used to predict the molecular weight of polyesters synthesized via enzymatic catalysis by optimizing parameters like monomer concentration and reaction time. mdpi.com
Furthermore, ML can be used for process optimization in real-time. By analyzing data from in-situ characterization techniques, ML algorithms can proactively adjust manufacturing parameters to ensure consistent product quality and efficiency. mdpi.com In the broader field of polymer science, AI is being used to automate the interpretation of characterization data and to guide the systematic exploration of new materials. nih.gov The application of these data-driven approaches to the ethane-1,2-diol and nonanedioic acid polymer system will enable the rapid discovery of novel materials with precisely tailored properties for specific applications. nih.govnih.gov
Q & A
Q. How is Ethane-1,2-diol utilized in experimental models of nephrolithiasis, and what methodological considerations ensure model validity?
Ethane-1,2-diol is administered orally (e.g., 1% in drinking water for 28 days in rats) to induce calcium oxalate (CaOx) deposition via hepatic metabolism to oxalic acid . Critical considerations include:
- Monitoring urine volume and composition (e.g., low 24-h urine volume promotes stone formation) .
- Assessing oxidative stress markers (e.g., glutathione levels) to evaluate nephrotoxicity .
- Validating dose-dependent metabolic outcomes: low doses favor CO₂ elimination, while high doses lead to glycolic acid accumulation and acidosis .
Q. What are the standard methods for synthesizing polyesters from Ethane-1,2-diol and diacids like terephthalic acid?
Polyester synthesis involves:
- Direct esterification : Reacting Ethane-1,2-diol with benzene-1,4-dicarboxylic acid (terephthalic acid) using acid catalysts (e.g., H⁺) to form monomers and oligomers .
- Ester interchange : Using dimethyl esters of diacids with Ethane-1,2-diol, followed by polycondensation to increase polymer chain length .
- Key parameters: Catalyst choice, temperature, and stoichiometric ratios influence polymer crystallinity and molecular weight .
Q. What analytical techniques confirm the structure of Ethane-1,2-diol derivatives in synthetic chemistry?
Structural elucidation methods include:
- Elemental analysis : Validates empirical formulas of synthesized compounds (e.g., thiadiazol derivatives) .
- Spectroscopy : IR spectra identify functional groups (e.g., -OH, -C=O), while ¹H-NMR and ¹³C-NMR confirm molecular connectivity .
- Melting point determination : Used to verify purity (e.g., hydrazone derivatives of oxidation products) .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic outcomes (e.g., alkalosis vs. acidosis) in Ethane-1,2-diol toxicity studies?
Discrepancies arise from dose-dependent metabolism:
Q. What kinetic models describe Ethane-1,2-diol oxidation by Cr(VI) in the presence of phenanthroline, and how do micellar catalysts enhance efficiency?
The reaction mechanism involves:
- Cr(VI)-phenanthroline complex formation : Nucleophilic attack by Ethane-1,2-diol forms a ternary complex, which decomposes to hydroxy ethanal and Cr(III)-phen .
- Pseudo-first-order kinetics : Observed under conditions where [Cr(VI)] << [Ethane-1,2-diol] (e.g., [Cr(VI)] = 0.001 mol dm⁻³ vs. [Ethane-1,2-diol] = 0.015 mol dm⁻³) .
- Micellar enhancement : Non-ionic surfactants (e.g., TX-100) stabilize intermediates and increase reaction rates by lowering activation energy .
Q. How do solvent composition and temperature affect dissociation constants in Ethane-1,2-diol-based solvent systems?
Empirical models for picric acid dissociation in Ethane-1,2-diol–water or –methoxyethanol mixtures include:
- Temperature dependence : , where peaks at specific temperatures .
- Solvent composition : correlates with solvent polarity; Ethane-1,2-diol-rich mixtures show higher dielectric constants, altering ion solvation .
- 3D predictive models : Surface plots of enable extrapolation to untested solvent ratios .
Q. How can isotopic labeling (e.g., ¹⁸O) and mass spectrometry elucidate oxygen origins in Ethane-1,2-diol synthesis?
- Experimental design : React ethene with ¹⁸O-labeled KMnO₄ in H₂O.
- Mass spectral analysis : Compare molecular ion peaks (e.g., 62 vs. 64) to determine if oxygen originates from MnO₄⁻, H₂O, or both .
- Mechanistic insight : Oxygen incorporation patterns reveal nucleophilic attack pathways (e.g., epoxide ring-opening in aqueous media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
